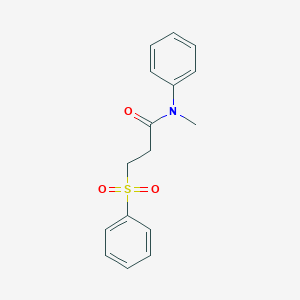

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

Description

3-(Benzenesulfonyl)-N-methyl-N-phenylpropanamide is a sulfonamide-propanamide hybrid compound characterized by a benzenesulfonyl group attached to a propanamide backbone, with N-methyl and N-phenyl substituents. Key structural features influencing activity include the sulfonyl group’s electron-withdrawing effects, substituent positioning, and stereochemistry .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-17(14-8-4-2-5-9-14)16(18)12-13-21(19,20)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNZLLTVWIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-methyl-N-phenylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: Benzenesulfonyl chloride and N-methyl-N-phenylpropanamide.

Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.

Procedure: Benzenesulfonyl chloride is added dropwise to a solution of N-methyl-N-phenylpropanamide and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.

Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Sulfonamide-Propanamide Derivatives

Compound 10 (N-(benzenesulfonyl)-3-cyclohexylpropanamide)

Compound 15 (N-(benzenesulfonyl)cinnamamide)

3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide

- Properties : Molecular weight = 424.51 Da, XlogP = 2 (moderate lipophilicity), 7 hydrogen bond acceptors. The benzothiazole ring enhances aromatic interactions with microbial targets .

*Hypothetical data inferred from analogs.

Analgesic Propanamide Derivatives

Ohmefentanyl (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide)

Compound 23 (Fentanyl Analog)

- Activity : 6,684× morphine potency; short duration due to rapid metabolism .

- Structural Contrast : Lack of sulfonyl groups reduces metabolic stability compared to sulfonamide-containing analogs.

†Estimated from relative potency.

3-(Benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

- Differentiation : The hydroxyl and methyl groups improve solubility compared to the target compound’s N-methyl-N-phenyl groups.

3-(Benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide

- Properties : Molecular weight = 411.54 Da, dual sulfonyl/sulfanyl groups may enhance oxidative stability .

| Compound | Molecular Weight (Da) | XlogP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| Target Compound* | ~340–360‡ | ~2.5 | 1/6–7 |

| 4-Chlorophenyl Derivative | 353.82 | 3.1 | 1/4 |

| Benzylsulfonyl Derivative | 411.54 | 3.8 | 1/5 |

‡Estimated based on analogs.

Biological Activity

3-(Benzenesulfonyl)-N-methyl-N-phenylpropanamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H17N1O2S

Molecular Weight: 303.38 g/mol

IUPAC Name: 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide

The compound features a benzenesulfonyl group, which is critical for its biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, including antimicrobial and anti-inflammatory activities.

The biological activity of 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide can be attributed to several mechanisms:

- Enzyme Inhibition: This compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.

- Antimicrobial Action: It has been reported to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide, have shown significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy observed in studies:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induced apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of growth |

These findings indicate that the compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

-

Cardiovascular Effects:

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential cardiovascular benefits . -

Inflammation Models:

In animal models of inflammation, compounds similar to 3-(benzenesulfonyl)-N-methyl-N-phenylpropanamide demonstrated reduced swelling and pain responses, indicating anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.